N-Cycloheptyl-N'-heptylthiourea

Description

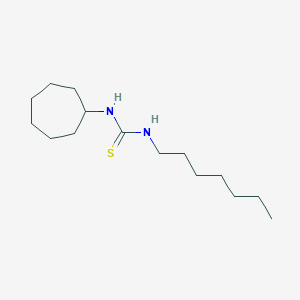

N-Cycloheptyl-N'-heptylthiourea is a thiourea derivative characterized by a seven-membered cycloheptyl group and a linear heptyl chain attached to the thiourea core (N–C(=S)–N'). Thioureas are versatile compounds with applications in coordination chemistry, material science, and pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metal ions.

Properties

CAS No. |

62552-09-4 |

|---|---|

Molecular Formula |

C15H30N2S |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

1-cycloheptyl-3-heptylthiourea |

InChI |

InChI=1S/C15H30N2S/c1-2-3-4-7-10-13-16-15(18)17-14-11-8-5-6-9-12-14/h14H,2-13H2,1H3,(H2,16,17,18) |

InChI Key |

VMJZVCRSWNTPPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=S)NC1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cycloheptyl-N’-heptylthiourea can be synthesized through a simple condensation reaction between cycloheptylamine and heptylamine with carbon disulfide in an aqueous medium. This method is efficient and allows for the production of both symmetrical and unsymmetrical substituted thiourea derivatives . The reaction typically proceeds smoothly with aliphatic primary amines, resulting in high yields of the desired thiourea derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of N-Cycloheptyl-N’-heptylthiourea may involve the use of isocyanides and elemental sulfur at ambient temperature. This method is advantageous due to its atom economy and the ability to produce thioureas in excellent yields . Additionally, the use of water as a solvent in the reaction process offers a sustainable and environmentally friendly approach.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-N’-heptylthiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Cycloheptyl-N’-heptylthiourea has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-N’-heptylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physical and Chemical Properties

Lipophilicity and Solubility :

- The heptyl chain in this compound enhances hydrophobicity compared to derivatives with aromatic or shorter alkyl groups (e.g., N-Benzoyl thioureas ). This property may favor applications in lipid-rich environments or as a surfactant.

- In contrast, compounds like N-(2-hydroxyethyl)-N'-(3-methylphenyl)thiourea () exhibit higher solubility in polar solvents due to hydroxyl groups .

- Crystallinity and Hydrogen Bonding: Aromatic thioureas (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea ) form stable crystals via intramolecular H-bonds (N–H⋯S/O) and π-π stacking. The aliphatic chains in this compound may reduce crystallinity, favoring amorphous phases. Cyclohexyl analogs () exhibit steric hindrance effects, which are less pronounced in the larger cycloheptyl ring .

- Electrochemical Activity: Derivatives with electron-withdrawing groups (e.g., nitro, cyano in ) show distinct reduction potentials in cyclic voltammetry (CV), whereas this compound’s aliphatic substituents likely result in lower electrochemical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.